
Acide 2-tert-butylthiazole-4-carboxylique
Vue d'ensemble
Description
“2-Tert-butyl-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H11NO2S . It has a molecular weight of 185.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-Tert-butyl-1,3-thiazole-4-carboxylic acid” is 1S/C8H11NO2S/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11) . This indicates that the compound contains a thiazole ring with a tert-butyl group at the 2-position and a carboxylic acid group at the 4-position .Physical And Chemical Properties Analysis
“2-Tert-butyl-1,3-thiazole-4-carboxylic acid” is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique
Recherche pharmaceutique Propriétés anticancéreuses
Les dérivés thiazoliques ont été étudiés pour leurs propriétés anticancéreuses potentielles. Par exemple, un nouveau dépsipeptide cyclique contenant une unité thiazole a montré une cytotoxicité modérée contre certaines lignées cellulaires cancéreuses . De plus, certains composés thiazoliques ont été synthétisés et criblés pour leurs propriétés antioxydantes in vitro, ce qui est pertinent dans le traitement du cancer en raison du rôle du stress oxydatif dans la progression du cancer .
Chimie médicinale Activité antibactérienne
Les thiazoles ont également été étudiés pour leur activité antibactérienne. Une série de dérivés thiazoliques a été préparée et criblée pour son activité antibactérienne in vitro préliminaire contre diverses souches bactériennes telles que Staphylococcus aureus et E. coli .
Synthèse de molécules bioactives
Le processus de synthèse des dérivés thiazoliques peut conduire à des molécules bioactives avec des applications thérapeutiques potentielles. Par exemple, la synthèse d'une unité chirale contenant du thiazole a été rapportée, qui pourrait être utilisée dans le développement de nouveaux médicaments .
Activité antioxydante
Certains dérivés thiazoliques synthétisés ont montré une activité antioxydante in vitro puissante. Les antioxydants sont importants pour neutraliser les radicaux libres, ce qui peut prévenir les dommages cellulaires et avoir des implications dans diverses maladies .
Moitié polyvalente dans la conception de médicaments
Le noyau thiazole est une plateforme importante dans un certain nombre de molécules médicinalement pertinentes, y compris les médicaments anticancéreux utilisés en clinique comme le dabrafénib et le dasatinib .
Synthèse chimique et caractérisation
Les thiazoles sont souvent utilisés comme intermédiaires dans la synthèse chimique et la caractérisation de nouveaux composés ayant des applications potentielles dans divers domaines .
Safety and Hazards
Propriétés
IUPAC Name |
2-tert-butyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUAGBHLKPPECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086380-10-0 | |
| Record name | 2-tert-butyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


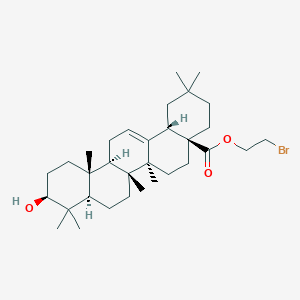


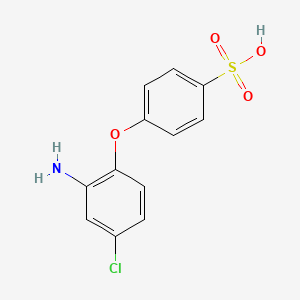
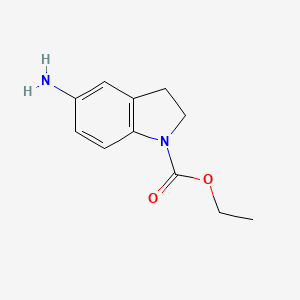

![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile](/img/structure/B1517549.png)
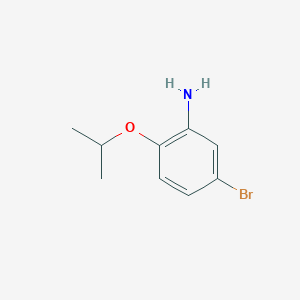
![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)
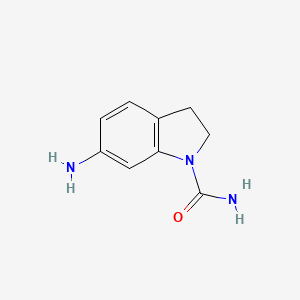
amine](/img/structure/B1517557.png)
